molecular formula C16H18O4 B3384622 Ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate CAS No. 565192-81-6

Ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate

Cat. No.: B3384622
CAS No.: 565192-81-6
M. Wt: 274.31 g/mol
InChI Key: OZSPYDDURRSTEG-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate is an organic compound with the molecular formula C16H18O4. This compound belongs to the class of benzofurans, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

The synthesis of Ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of certain enzymes or modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

ethyl 3-methyl-5-(3-oxobutyl)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-4-19-16(18)15-11(3)13-9-12(6-5-10(2)17)7-8-14(13)20-15/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZSPYDDURRSTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)CCC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601215985
Record name Ethyl 3-methyl-5-(3-oxobutyl)-2-benzofurancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565192-81-6
Record name Ethyl 3-methyl-5-(3-oxobutyl)-2-benzofurancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=565192-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-methyl-5-(3-oxobutyl)-2-benzofurancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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